Comprehensive Technical Guide: Properties, Synthesis, and Applications of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate
Comprehensive Technical Guide: Properties, Synthesis, and Applications of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate
Executive Summary
In contemporary medicinal chemistry, the pyrazole-3-carboxylate scaffold has emerged as a highly privileged pharmacophore. Specifically, Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate (CAS: 1343438-19-6) represents a highly functionalized, versatile building block utilized in the development of targeted therapeutics[1]. This compound integrates three critical structural vectors: a lipophilic propyl chain for hydrophobic pocket anchoring, a carboxylate ester for hydrogen bonding or downstream amidation, and a C4-bromine atom that serves both as a halogen-bonding donor and a synthetic handle for transition-metal-catalyzed cross-coupling[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, pharmacological targeting mechanisms, and validated synthetic workflows for Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate, designed specifically for researchers and drug development professionals.
Physicochemical Properties
Understanding the baseline quantitative data of this compound is critical for predicting its pharmacokinetic behavior and reactivity. The table below summarizes its core properties.
| Property | Value |
| Chemical Name | Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate |
| CAS Number | 1343438-19-6 |
| Molecular Formula | C8H11BrN2O2 |
| Molecular Weight | 247.09 g/mol |
| Core Scaffold | 1H-pyrazole-3-carboxylate |
| Key Substituents | 4-bromo (halogen), 5-propyl (aliphatic), 3-methyl ester (carbonyl) |
| Hydrogen Bond Donors | 1 (N-H of the pyrazole ring) |
| Hydrogen Bond Acceptors | 4 (N of pyrazole, O of ester) |
Data sourced from chemical inventory and structural analysis[1].
Mechanisms of Action in Drug Discovery
Pyrazole-3-carboxylate derivatives exhibit a broad spectrum of biological activities due to their ability to mimic planar, nitrogen-rich biological substrates (like purines and pyrimidines). The specific substitution pattern of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate optimizes it for several distinct pharmacological pathways:
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Kinase Inhibition: The pyrazole core acts as a bioisostere for the adenine ring of ATP. Derivatives of this scaffold have demonstrated potent inhibition of kinases such as PI3K and Haspin, which are critical targets in oncology[3]. The 5-propyl group enhances van der Waals interactions within the lipophilic regions of the kinase hinge-binding domain.
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DNA Minor Groove Binding: Sequence-specific DNA binding is a growing area of interest for pyrazole analogs. Pyrazole-3-carboxamides (synthesized directly from the carboxylate ester) have been shown to act as DNA minor groove binders, altering DNA conformation and inducing apoptosis in cancer cells[4].
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Viral Protease Inhibition: Recent structural-activity relationship (SAR) studies have identified pyrazole-3-carboxylic acid derivatives as potent, non-basic inhibitors of the Dengue virus (DENV) protease, providing a crucial increase in drug-likeness over traditional guanidine-based inhibitors[5].
Caption: Pharmacological targeting pathways of pyrazole-3-carboxylate derivatives in therapeutic development.
De Novo Synthesis & Functionalization Workflows
The synthesis of Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate relies on a highly efficient, thermodynamically driven two-stage process: a Claisen cyclocondensation followed by an electrophilic aromatic substitution (EAS)[6].
Caption: Two-step synthetic workflow: Claisen cyclocondensation followed by C4-regioselective bromination.
Protocol 1: Synthesis of Methyl 5-propyl-1H-pyrazole-3-carboxylate
Objective: Construct the core pyrazole ring with the desired aliphatic and ester substituents.
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Enolate Formation: To a flame-dried flask under inert nitrogen, add 1.0 equivalent of 2-pentanone and 1.1 equivalents of dimethyl oxalate in anhydrous methanol.
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Condensation: Slowly add 1.2 equivalents of sodium methoxide (NaOMe) at 0°C. Causality: NaOMe is chosen to match the methyl ester, preventing unwanted transesterification. The base deprotonates the less sterically hindered methyl group of 2-pentanone, driving a nucleophilic attack on the dimethyl oxalate to form the intermediate methyl 2,4-dioxoheptanoate.
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Cyclization: After stirring for 2 hours at room temperature, add 1.1 equivalents of hydrazine hydrate dropwise. Reflux the mixture for 4 hours. Causality: Hydrazine acts as a bis-nucleophile, attacking both carbonyl carbons of the diketoester. The subsequent dehydration drives the aromatization of the pyrazole ring, yielding Methyl 5-propyl-1H-pyrazole-3-carboxylate.
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Workup: Concentrate under reduced pressure, neutralize with 1M HCl, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.
Protocol 2: Regioselective C4-Bromination
Objective: Install the bromine atom exclusively at the C4 position of the pyrazole ring[7].
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Preparation: Dissolve Methyl 5-propyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C.
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Bromination: Add 1.05 equivalents of N-Bromosuccinimide (NBS) in small portions over 30 minutes. Causality: The C4 position of the pyrazole is highly electron-rich due to the mesomeric electron-donating effects of the adjacent nitrogen atoms. NBS is utilized instead of elemental bromine (Br₂) because it provides a mild, controlled release of electrophilic bromine (Br⁺), preventing over-bromination and maintaining strict regioselectivity[2].
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Monitoring & Isolation: Stir the reaction at room temperature for 2 hours. The reaction is complete when TLC indicates the consumption of the starting material. The succinimide byproduct will precipitate out of the non-polar DCM.
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Purification: Filter off the solid succinimide. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate to yield the final product: Methyl 4-bromo-5-propyl-1H-pyrazole-3-carboxylate.
Structure-Activity Relationship (SAR) Dynamics
The strategic placement of functional groups on this specific molecule dictates its utility in drug design:
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The 4-Bromo Substituent: Beyond acting as a heavy atom for X-ray crystallographic resolution, the bromine atom at C4 provides a highly specific vector for halogen bonding with backbone carbonyls in protein active sites. Furthermore, it allows medicinal chemists to rapidly expand chemical libraries via Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[2].
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The 5-Propyl Chain: Aliphatic chains at the 5-position modulate the lipophilicity (LogP) of the compound. A propyl group offers an optimal balance—large enough to occupy hydrophobic sub-pockets in target enzymes (thereby increasing binding affinity) but small enough to avoid violating Lipinski's Rule of Five, ensuring favorable membrane permeability[8].
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The 3-Carboxylate Ester: While esters are often utilized as prodrugs to enhance oral bioavailability, they are also prime synthetic handles. Saponification followed by amide coupling allows for the generation of diverse pyrazole-3-carboxamides, which are the active species in many DNA-binding and kinase-inhibiting therapeutics[4].
References
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